REACTION_CXSMILES
|
[K].C(OCC)(=O)C([O-])=O.[CH3:10][C:11]1[C:16]([CH3:17])=[CH:15][C:14]([N+:18]([O-:20])=[O:19])=[CH:13][C:12]=1[N:21]=[CH:22]OC>CN(C)C=O>[CH3:17][C:16]1[CH:15]=[C:14]([N+:18]([O-:20])=[O:19])[CH:13]=[C:12]2[C:11]=1[CH:10]=[CH:22][NH:21]2 |^1:0|
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
51 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)[O-])(=O)OCC
|
Name
|
methyl N-(2,3-dimethyl-5-nitrophenyl)formimidate
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1C)[N+](=O)[O-])N=COC
|
Name
|
|
Quantity
|
0.37 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.25 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
FILTRATION
|
Details
|
filtration
|
Name
|
|
Type
|
|
Smiles
|
CC1=C2C=CNC2=CC(=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |